

## Preclinical Data on JTT-553: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of **JTT-553** was discontinued during Phase I clinical trials.[1] The following information is based on publicly available preclinical data and may not represent the complete dataset generated for this compound.

## **Core Compound Information**

**JTT-553** is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[2] Developed by Japan Tobacco, it was investigated as a potential therapeutic agent for obesity.[1]

| Property            | Value                                                                                                                                         | Reference |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name          | (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydropiro(cyclohexane-1,1-inden)-4-yl)acetic acid |           |
| Molecular Formula   | C25H27F3N4O3                                                                                                                                  |           |
| Mechanism of Action | DGAT1 Inhibition                                                                                                                              | [2]       |

# In Vitro Pharmacology



**Enzyme Inhibition** 

| Enzyme Target | IC50 (nM) | Selectivity                      | Reference |
|---------------|-----------|----------------------------------|-----------|
| Human DGAT1   | 2.38      | >4200-fold vs DGAT2<br>and ACAT1 |           |

Experimental Protocol: DGAT1 Inhibition Assay

A detailed experimental protocol for the DGAT1 inhibition assay is not publicly available. However, a general method can be inferred. The assay would likely involve a microsomal fraction from cells overexpressing human DGAT1. The inhibitory activity of **JTT-553** would be determined by measuring the reduction in the formation of radiolabeled triacylglycerol from diacylglycerol and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

# **Preclinical Efficacy in Animal Models**

**JTT-553** has demonstrated efficacy in rodent models of diet-induced obesity (DIO) and genetic type 2 diabetes (T2D).

**Diet-Induced Obesity (DIO) in Rats** 

| Parameter               | Animal Model                               | Treatment                                           | Key Findings                                          | Reference |
|-------------------------|--------------------------------------------|-----------------------------------------------------|-------------------------------------------------------|-----------|
| Body Weight             | Sprague-Dawley<br>Rats on High-Fat<br>Diet | JTT-553 (dose not specified)                        | Reduced body<br>weight gain                           |           |
| Food Intake             | Sprague-Dawley<br>Rats on High-Fat<br>Diet | JTT-553 (dose not specified)                        | Reduced daily food intake                             |           |
| Plasma<br>Triglycerides | Sprague-Dawley<br>Rats                     | JTT-553 (dose<br>not specified) +<br>Olive Oil Load | Suppressed plasma and chylomicron triglyceride levels | -         |

Experimental Protocol: DIO Rat Model



- Animal Model: Male Sprague-Dawley rats are typically used for DIO studies.[5][6]
- Diet: A high-fat diet (e.g., 45-60% of calories from fat) is used to induce obesity over several weeks.[5][7]
- Drug Administration: **JTT-553** would be administered orally, likely as a daily dose.
- Measurements:
  - Body Weight: Monitored regularly throughout the study.
  - Food Intake: Measured daily by weighing the amount of food consumed.[8][9][10]
  - Plasma Lipids: Blood samples are collected to measure triglyceride and other lipid levels, often after an oral fat challenge (e.g., olive oil gavage). Triglycerides are typically measured using a colorimetric assay kit.[11][12][13][14][15]

Genetic Model of Type 2 Diabetes (KK-Av Mice)

| Parameter                 | Animal Model | Treatment                       | Key Findings                                                      | Reference    |
|---------------------------|--------------|---------------------------------|-------------------------------------------------------------------|--------------|
| Body Weight               | KK-Ay Mice   | JTT-553 (dose not specified)    | Reduced body<br>weight gain and<br>fat weight                     |              |
| Glucose<br>Metabolism     | KK-Ay Mice   | JTT-553 (dose not specified)    | Decreased<br>plasma glucose<br>and insulin levels                 |              |
| Adipose Tissue<br>Markers | KK-Ay Mice   | JTT-553 (dose<br>not specified) | Decreased TNF-<br>α mRNA and<br>increased<br>GLUT4 mRNA<br>levels | <del>-</del> |

Experimental Protocol: KK-Ay Mouse Model

Animal Model: KK-Ay mice are a genetic model of obese type 2 diabetes.[16][17][18][19]



- Drug Administration: **JTT-553** would be administered orally.
- Measurements:
  - Plasma Glucose and Insulin: Measured from blood samples.
  - Gene Expression: Adipose tissue is collected at the end of the study, and mRNA levels of target genes (e.g., TNF-α, GLUT4) are quantified using real-time PCR.

# Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of JTT-553



Click to download full resolution via product page

Caption: Proposed mechanism of JTT-553 in metabolic regulation.

# **Experimental Workflow for Preclinical Efficacy Studies**





Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies of JTT-553.

## **Preclinical Safety and Toxicology**

Publicly available toxicology data for **JTT-553** is limited. The primary reported finding is an elevation in plasma transaminases.



| Finding                          | Species          | Details                                                                                                                                                                                                                                 | Reference |
|----------------------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Elevated Plasma<br>Transaminases | Rats and Monkeys | The increase was observed after repeated oral dosing and was associated with feeding after dosing. The origin of the transaminases was suggested to be the small intestine rather than the liver, and not indicative of hepatotoxicity. |           |

A comprehensive preclinical toxicology package would typically include:

- Acute Toxicity Studies: To determine the toxicity of a single dose.
- Repeat-Dose Toxicity Studies: In both rodent and non-rodent species to assess toxicity after longer-term exposure.[20][21][22][23]
- Safety Pharmacology: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
- Genotoxicity Assays: A battery of tests including the Ames test and micronucleus assay to assess mutagenic and clastogenic potential.[24][25][26][27][28]

Detailed reports on these studies for **JTT-553** are not publicly available.

## **Logical Relationship of Transaminase Elevation**





Click to download full resolution via product page

Caption: Hypothesized pathway for **JTT-553**-induced transaminase elevation.

### **Pharmacokinetics**

Detailed preclinical pharmacokinetic data for **JTT-553**, such as Cmax, Tmax, AUC, and half-life in rats and monkeys, are not publicly available.[29][30][31][32][33] Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for dose selection in clinical trials.

# **Summary and Conclusion**

**JTT-553** is a potent and selective DGAT1 inhibitor that demonstrated efficacy in preclinical models of obesity and type 2 diabetes by reducing body weight, food intake, and improving glucose metabolism. Its mechanism of action is linked to the inhibition of triglyceride synthesis and modulation of gut hormones. The primary safety concern identified in the public domain is



an elevation of plasma transaminases, which has been suggested to originate from the small intestine as a pharmacological effect rather than hepatotoxicity. The lack of comprehensive, publicly available pharmacokinetic and toxicology data limits a full assessment of its preclinical profile. The discontinuation of its clinical development in Phase I suggests that there may have been challenges related to its safety, tolerability, or pharmacokinetic properties in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. JTT 553 AdisInsight [adisinsight.springer.com]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2
  Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or
  Menhaden Oil on Glucose Utilization and Neuropathic Endpoints PMC
  [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity in the rat: a model for gestational diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labanimal.co.kr [labanimal.co.kr]
- 8. Food intake behavior protocol [protocols.io]
- 9. Challenges in Quantifying Food Intake in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Measuring Compulsive-like Feeding Behavior in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]

## Foundational & Exploratory





- 14. sekisuimedical.jp [sekisuimedical.jp]
- 15. mybiosource.com [mybiosource.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Item Impact of Diet on the KK-Ay Mouse Model of Type 2 Diabetes Purdue University Graduate School Figshare [hammer.purdue.edu]
- 18. Phenotype Info KK-Ay (002468) [jax.org]
- 19. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. topra.org [topra.org]
- 23. The duration of non-rodent toxicity studies for pharmaceuticals. International Conference on Harmonication (ICH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Genotoxicity of silver nanoparticles evaluated using the Ames test and in vitro micronucleus assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 28. Genotoxicity evaluation of water soil leachates by Ames test, comet assay, and preliminary Tradescantia micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Species differences in oral bioavailability of methotrexate between rats and monkeys -PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A comparison of pharmacokinetics between humans and monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacokinetics and Toxicity in Rats and Monkeys of coDbait: A Therapeutic Double-stranded DNA Oligonucleotide Conjugated to Cholesterol PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Preclinical Data on JTT-553: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247504#preclinical-data-on-jtt-553]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com